Monophosphothiamine

説明

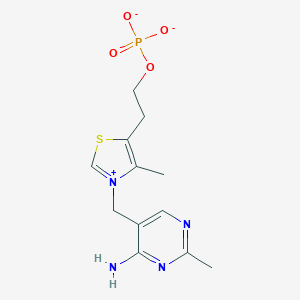

Structure

2D Structure

特性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGWNSHJDUEHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN4O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046397 | |

| Record name | Thiamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-40-1 | |

| Record name | Thiamine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monophosphothiamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monophosphothiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monophosphothiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P712T71Q3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Monophosphothiamine Biosynthesis and Metabolic Interconversions

Enzymatic Pathways of Monophosphothiamine Formation

The synthesis of this compound is a conserved process that involves the condensation of separate pyrimidine (B1678525) and thiazole (B1198619) moieties. This reaction is catalyzed by a key enzyme with different structural organizations across various organisms.

The formation of thiamine (B1217682) monophosphate is catalyzed by the enzyme thiamine-phosphate pyrophosphorylase (TMP-PPase), also known as thiamine phosphate (B84403) synthase (EC 2.5.1.3). wikipedia.orgebi.ac.uk This enzyme facilitates the coupling of a pyrophosphorylated pyrimidine precursor with a phosphorylated thiazole moiety. wikipedia.orgebi.ac.uk Specifically, it catalyzes the reaction between 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (B83284) and 4-methyl-5-(2-phosphono-oxyethyl)thiazole. wikipedia.org The products of this condensation reaction are thiamine monophosphate and diphosphate. wikipedia.org This enzymatic step is a crucial convergence point in the de novo thiamine biosynthetic pathway found in prokaryotes, fungi, and plants. nih.gov

In eukaryotes such as the yeast Saccharomyces cerevisiae, the thiamine-phosphate pyrophosphorylase activity is part of a larger, bifunctional enzyme known as Thi6. nih.govnih.gov This single protein possesses two distinct catalytic functions. nih.gov The N-terminal domain of the Thi6 protein contains the thiamine phosphate synthase activity responsible for synthesizing thiamine monophosphate. ebi.ac.uknih.gov The C-terminal domain exhibits 4-methyl-5-beta-hydroxyethylthiazole kinase (Th-kinase) activity, which is involved in a salvage pathway. nih.govnih.gov The THI6 gene in S. cerevisiae has been cloned and sequenced, revealing an open reading frame that encodes a polypeptide essential for thiamine synthesis. nih.gov Gene disruption studies have confirmed that the THI6 protein is indispensable for thiamine biosynthesis in yeast. nih.gov

The biosynthesis of this compound relies on the enzymatic condensation of two specific precursor molecules, which are synthesized through separate branches of the thiamine biosynthesis pathway. nih.gov

Pyrimidine Precursor : The pyrimidine moiety is 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). wikipedia.org This molecule is derived from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis, through a complex rearrangement catalyzed by the enzyme ThiC. nih.gov The resulting 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is then phosphorylated by ThiD to yield HMP-PP. nih.gov

Thiazole Precursor : The thiazole moiety is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P). ebi.ac.uk

Thiamine-phosphate pyrophosphorylase (or the Thi6 enzyme in yeast) catalyzes the substitution of the pyrophosphate group of HMP-PP with Thz-P to form thiamine monophosphate. ebi.ac.uk

| Enzyme | Organism/Family | Function | Precursors | Product |

|---|---|---|---|---|

| Thiamine-Phosphate Pyrophosphorylase (TMP-PPase) / ThiE | Bacteria | Catalyzes the coupling of pyrimidine and thiazole moieties. wikipedia.orgebi.ac.uk | 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP) + 4-methyl-5-(2-phosphono-oxyethyl)thiazole (Thz-P). wikipedia.org | Thiamine Monophosphate (ThMP). wikipedia.org |

| Thiamine Biosynthetic Bifunctional Enzyme (Thi6) | Yeast (e.g., S. cerevisiae) | N-terminal domain possesses TMP-PPase activity. ebi.ac.uknih.gov | HMP-PP + Thz-P. ebi.ac.uk | Thiamine Monophosphate (ThMP). ebi.ac.uk |

This compound Hydrolysis and Conversion to Thiamine

Thiamine monophosphate is not the final active form of the vitamin. It serves as an intermediate that can be hydrolyzed to free thiamine, which can then be pyrophosphorylated to the active coenzyme thiamine pyrophosphate (TPP). researchgate.net This dephosphorylation step is carried out by various phosphatases.

Acid phosphatases (EC 3.1.3.2) are enzymes that catalyze the hydrolysis of phosphate monoesters in an acidic environment. nih.govtaylorandfrancis.com Research has shown that these enzymes can dephosphorylate thiamine monophosphate. In chicken liver, a soluble, low-molecular-weight acid phosphatase has been identified that exhibits ThMP-hydrolyzing activity. researchgate.net This enzyme, which is also known as low-molecular-weight protein phosphotyrosine phosphatase, appears to be a physiological substrate for ThMP. researchgate.net The general classification of acid phosphatases is based on their optimal acidic pH for activity, and they are known to act on a wide range of substrates. nih.gov

The enzymatic hydrolysis of ThMP to thiamine is tissue-specific and can be attributed to different types of phosphatases. In animal tissues, ThMP is an intermediate in the degradation of the coenzyme thiamine diphosphate. researchgate.net Studies in chicken liver have identified at least two distinct enzymes that contribute to ThMP hydrolysis. researchgate.net

One is a soluble acid phosphatase with an optimal pH of 6.0 that is magnesium-independent and insensitive to the inhibitor levamisole. researchgate.net The other is a membrane-bound alkaline phosphatase with a pH optimum of 9.0. researchgate.net This membrane-bound activity is enhanced by magnesium ions and strongly inhibited by levamisole, which are characteristic features of alkaline phosphatase. researchgate.net While these enzymes can hydrolyze ThMP, the specificities of dedicated thiamine mono- and diphosphatases in many tissues remain to be fully proven. nih.gov

| Enzyme | Tissue Location (Example) | Cellular Location | Characteristics | Function |

|---|---|---|---|---|

| Acid Phosphatase (Low-Molecular Weight) | Chicken Liver | Soluble (Cytosolic) | Optimal pH ~6.0; Mg2+-independent; Insensitive to levamisole. researchgate.net | Hydrolyzes ThMP to Thiamine. researchgate.net |

| Alkaline Phosphatase | Chicken Liver | Membrane-bound | Optimal pH ~9.0; Enhanced by Mg2+; Inhibited by levamisole. researchgate.net | Hydrolyzes ThMP to Thiamine. researchgate.net |

Interrelationship with Thiamine Diphosphate (ThDP/TPP) and Thiamine Triphosphate (ThTP) Metabolism

The metabolic journey of thiamine within the cell is a tightly regulated process of phosphorylation and dephosphorylation, placing this compound (ThMP) in a pivotal position. It serves as a key intermediate, bridging the gap between free thiamine and its more complex phosphate esters, thiamine diphosphate (ThDP), also known as thiamine pyrophosphate (TPP), and thiamine triphosphate (ThTP). nih.govresearchgate.net This intricate network of reactions ensures a constant supply of the biologically active forms of thiamine, essential for cellular function.

This compound is a central figure in the stepwise phosphorylation process that leads to the synthesis of the vital coenzyme, thiamine diphosphate. nih.gov In many organisms, the final step of thiamine biosynthesis results in the formation of ThMP. nih.gov This is achieved through the condensation of the pyrimidine and thiazole moieties of the thiamine molecule. nih.govnih.gov Specifically, thiamine phosphate synthase catalyzes the formation of thiamine phosphate from 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate and 5-(hydroxyethyl)-4-methylthiazole phosphate. nih.gov

Once formed, or after being derived from the hydrolysis of ThDP, ThMP stands at a metabolic crossroads. wikipedia.orgmdpi.com In prokaryotes, the enzyme thiamine monophosphate kinase (ThiL) directly phosphorylates ThMP to yield ThDP, the primary coenzymatic form of vitamin B1. nih.govresearchgate.net This reaction is an ATP-dependent process. nih.gov

However, in eukaryotes and some prokaryotes, the pathway can be slightly different. These organisms may first dephosphorylate ThMP to free thiamine via the action of thiamine phosphate phosphatase. qmul.ac.uk Subsequently, thiamine is pyrophosphorylated to ThDP by the enzyme thiamine diphosphokinase (also known as thiamine pyrophosphokinase). qmul.ac.uknih.gov

Furthermore, ThMP can also be a product of the degradation of higher thiamine phosphates. Thiamine diphosphate can be hydrolyzed to ThMP by enzymes such as thiamine pyrophosphatases. mdpi.com This positions ThMP not just as a precursor in an anabolic cascade but also as a product in the catabolism of ThDP, highlighting its central role in thiamine metabolism.

The cellular balance of thiamine and its phosphorylated derivatives is not static but is maintained through continuous cycles of phosphorylation and dephosphorylation. nih.govplos.org This dynamic equilibrium is crucial for ensuring an adequate supply of ThDP for its coenzyme functions while also potentially regulating other cellular processes through the varying concentrations of thiamine, ThMP, and ThTP. nih.govresearchgate.net

The interconversion between these forms is a tightly controlled process. Thiamine is phosphorylated to ThMP, which is then further phosphorylated to ThDP. nih.gov Conversely, ThDP can be dephosphorylated back to ThMP, and ThMP can be dephosphorylated to free thiamine. mdpi.com This cyclical nature allows the cell to respond to its metabolic needs, increasing or decreasing the synthesis of the active coenzyme form as required.

| Enzyme | Reaction | Organism/Cellular Location |

| Thiamine Phosphate Synthase | Pyrimidine-PP + Thiazole-P → Thiamine-P + PPi | Prokaryotes, Eukaryotes |

| Thiamine Monophosphate Kinase (ThiL) | Thiamine-P + ATP → Thiamine-PP + ADP | Prokaryotes |

| Thiamine Phosphate Phosphatase | Thiamine-P + H₂O → Thiamine + Pi | Eukaryotes, some Prokaryotes |

| Thiamine Diphosphokinase | Thiamine + ATP → Thiamine-PP + AMP | Eukaryotes, some Prokaryotes |

| Thiamine Pyrophosphatase | Thiamine-PP + H₂O → Thiamine-P + Pi | General |

| Thiamine Triphosphatase | Thiamine-PPP + H₂O → Thiamine-PP + Pi | General |

Biological Distribution and Cellular Dynamics of Monophosphothiamine

Tissue and Organ Specificity of Monophosphothiamine Localization

The distribution of this compound is not uniform throughout the body, with certain tissues exhibiting higher concentrations, reflecting their specific metabolic demands and roles in thiamine (B1217682) processing.

Concentrations in Nervous Tissue

Presence in Cerebrospinal Fluid

This compound is consistently detected in human cerebrospinal fluid (CSF). In healthy individuals, the concentration of thiamine monophosphate in the CSF is approximately 16.9 ± 8.3 nmol/L. nih.govresearchgate.net This level is significantly higher than that of free thiamine in the CSF, suggesting a specific role for TMP within the central nervous system. nih.govresearchgate.net Studies have also noted that in certain neurological conditions, such as amyotrophic lateral sclerosis (ALS), the levels of thiamine monophosphate in the CSF can be significantly decreased. nih.gov

Distribution in Other Biological Fluids and Tissues (e.g., Plasma, Erythrocytes, Liver)

This compound is present in various other biological fluids and tissues, with concentrations varying depending on the specific location. In human plasma, TMP is found at low concentrations. nih.gov Erythrocytes, or red blood cells, also contain measurable amounts of thiamine monophosphate. nih.gov

The liver, a central organ for metabolism, also contains thiamine and its phosphorylated derivatives. While specific subcellular concentration data for this compound in human liver is limited, studies have shown the presence of thiamine triphosphate (ThTP) in the supernatant after high-speed centrifugation of liver homogenates, suggesting a cytosolic localization for some thiamine derivatives. nih.gov Human liver subcellular fractions, including microsomes and cytosol, are known to contain a wide array of enzymes involved in metabolism, and these fractions are utilized in in vitro studies to understand the processing of various compounds. mdpi.combioivt.com

| Biological Fluid/Tissue | Species | Concentration |

| Cerebrospinal Fluid | Human | 16.9 ± 8.3 nmol/L |

| Plasma | Human | Low concentrations detected |

| Erythrocytes | Human | Measurable amounts detected |

| Liver | Human | Present, specific concentration not detailed |

| Nervous Tissue (Rat) | Rat | Higher in neuronal vs. glial cells |

Physiological Concentrations and Dynamic Fluctuations in Response to Metabolic States

The levels of this compound are not static and can fluctuate in response to the body's metabolic state, including changes in nutritional status and glucose availability. However, detailed studies quantifying these dynamic changes specifically for this compound are limited.

General metabolic shifts, such as the transition from a fed to a fasting state, are known to impact the levels of various metabolites in the plasma. While studies have documented postprandial changes in amino acids and other B-vitamin biomarkers, specific data on the response of this compound to a meal or a glucose challenge is not extensively reported. It is known that thiamine plays a crucial role in glucose metabolism, and thiamine deficiency can be exacerbated by high glucose loads.

Monophosphothiamine Transport and Trafficking Mechanisms

Investigating Membrane Transport Systems Facilitating Monophosphothiamine Uptake

The uptake of thiamine (B1217682) and its phosphorylated forms into cells is mediated by specific membrane transport systems. While significant research has focused on the transporters for free thiamine (THTR1 and THTR2, products of SLC19A2 and SLC19A3 genes) wellnessadvocate.complos.orgnih.govlisbonaddictions.eu, the specific transporters responsible for this compound uptake have also been investigated. Studies suggest that this compound transport may involve carrier-mediated mechanisms. For instance, research on thiamine pyrophosphate (TPP) uptake in human colonic epithelial cells identified a specific, high-affinity, carrier-mediated system, the SLC44A4 protein, which was not affected by thiamine monophosphate escholarship.orgnih.gov. This indicates distinct transport pathways for different phosphorylated forms of thiamine. The complexity of thiamine uptake routes involves various protein families, including solute carrier anion transporters and the alkaline phosphatase transport system nih.gov.

Blood-Brain Barrier Permeation of this compound

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances into the central nervous system. Permeation across the BBB can occur through various mechanisms, including passive diffusion, carrier-mediated transport, and receptor-mediated transcytosis conicet.gov.armdpi.com. For this compound to exert any potential effects within the brain, it must be able to cross this barrier.

Kinetic Studies of Transport Across the Blood-Brain Barrier.

Kinetic studies have been conducted to characterize the transport of this compound across the blood-brain barrier, primarily in animal models. Research in rats has shown that this compound is transported into nervous tissue by a saturable mechanism. nih.govnih.gov These studies involve injecting radiolabeled this compound and measuring its uptake in different brain regions over a short time frame to prevent hydrolysis. nih.gov

Characterization of Saturable Transport Mechanisms.

The transport of this compound across the BBB has been characterized as a saturable process. nih.govnih.gov This indicates the involvement of specific transport proteins that can become saturated at higher concentrations of this compound. wisdomlib.org Saturable transport is a common mechanism for essential nutrients and other hydrophilic molecules to cross the BBB. conicet.gov.ar

Comparative Analysis with Free Thiamine Transport into Nervous Tissue.

| Compound | Jmax (pmol.g-1.min-1) | Km (µM) |

| This compound | 27-39 | 2.6-4.8 |

Data derived from kinetic studies of transport across the rat blood-brain barrier. nih.gov

When compared to thiamine, this compound transport across the rat BBB appears to be characterized by a lower affinity and a lower maximal influx rate. nih.gov Despite the slower transport rate compared to free thiamine, this compound transport at physiological plasma concentrations represents a significant component of thiamine supply to nervous tissue. nih.gov

Cellular Retention and Efflux Mechanisms for this compound

Once inside cells, the concentration of this compound is subject to mechanisms of cellular retention and efflux. While the specific details regarding this compound's cellular retention and efflux are less extensively documented compared to its uptake and BBB transport, general mechanisms for cellular efflux of various substances, including amino acids and potentially other small molecules, involve transport proteins and channels. nih.govnih.gov Efflux mechanisms can include transcellular diffusion and saturable transport. researchgate.net There is also evidence suggesting the absence of a brain-to-blood efflux system for certain compounds crossing the BBB, leading to retention after central administration. psu.edu Further research is needed to fully characterize the specific cellular retention and efflux pathways governing this compound levels within various tissues, particularly in the nervous system.

Enzymatic Interactions and Proposed Regulatory Roles of Monophosphothiamine

Monophosphothiamine as a Substrate or Product in Enzyme-Catalyzed Reactions.

This compound serves as an intermediate in the cellular conversion of thiamine (B1217682) to its higher phosphorylated forms, particularly thiamine pyrophosphate. wikipedia.org In some organisms, such as E. coli, MPT is phosphorylated to TPP by a thiamine-phosphate kinase (ThMP + ATP → TPP + ADP). wikipedia.org In contrast, most bacteria and eukaryotes hydrolyze MPT back to thiamine, which is then pyrophosphorylated to TPP by thiamine diphosphokinase (thiamine + ATP → TPP + AMP). wikipedia.org

An enzyme known as thiamine monophosphatase has been shown to utilize thiamine monophosphate chloride as a substrate. ebi.ac.uk This enzyme is present in Type C dorsal root neurons and its levels can be affected by nerve injury, suggesting a role in neuronal function or regeneration. ebi.ac.uk

Specific Enzymatic Interactions and Their Implications (beyond its synthesis/degradation)

While the primary coenzymatic function in metabolism is attributed to TPP, the presence and interconversion of thiamine phosphates suggest potential indirect influences or specific interactions of MPT with enzymes, particularly in key metabolic and neurological pathways.

Influence on Enzymes of Carbohydrate Metabolism.

Thiamine pyrophosphate (TPP) is a critical cofactor for several enzymes central to carbohydrate metabolism, including pyruvate (B1213749) dehydrogenase (PDH), 2-oxoglutarate dehydrogenase (OGDH), and transketolase. researchgate.netcornell.edutaylorandfrancis.com PDH links glycolysis to the citric acid cycle, OGDH is involved in the citric acid cycle, and transketolase is key to the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgresearchgate.netcornell.edu While MPT is a precursor to TPP, its direct influence on the activity of these carbohydrate metabolism enzymes, independent of its conversion to TPP, is not clearly defined in the provided search results. However, the availability of MPT as an intermediate is crucial for the synthesis of the active coenzyme that drives these pathways.

Relevance to Neurotransmitter Synthesis Pathways.

Thiamine, through its phosphorylated forms, is important for neurological function. cymitquimica.comwellnessadvocate.com TPP-dependent enzymes are critical for energy metabolism, which is vital for neuronal function. cornell.edutaylorandfrancis.commdpi.com Additionally, PDH is involved in the synthesis of the neurotransmitter acetylcholine (B1216132). wikipedia.org While TPP's role in acetylcholine synthesis via acetyl-CoA production is established, the direct involvement or regulatory role of this compound in neurotransmitter synthesis pathways, such as those for acetylcholine, dopamine, norepinephrine, or GABA, is not explicitly detailed in the search results beyond its role as a precursor to TPP. wellnessadvocate.comcreativebiomart.netdrugbank.comnumberanalytics.comlongdom.orgjumedicine.com However, the importance of maintaining adequate thiamine phosphate levels for proper neurological function and neurotransmitter production is recognized. cymitquimica.comwellnessadvocate.comtaylorandfrancis.com

Analytical Methodologies for Monophosphothiamine Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a widely used technique for separating monophosphothiamine from other compounds in a sample, including other thiamine (B1217682) phosphate (B84403) esters. High Performance Liquid Chromatography (HPLC) is frequently employed for this purpose. cornell.edu

Liquid Chromatography with Fluorescence Derivatization

Fluorescence detection is a sensitive method for quantifying thiamine and its phosphate esters, including this compound. Since thiamine compounds themselves may not be sufficiently fluorescent, they are often converted into highly fluorescent derivatives, such as thiochrome (B1210408), prior to or after chromatographic separation. um.esnih.gov This derivatization typically involves oxidation in an alkaline solution, commonly using potassium ferricyanide (B76249). um.esscirp.orgnih.govnih.gov The resulting thiochrome derivatives are then separated by LC and detected by their fluorescence. um.esnih.gov This approach is particularly useful for analyzing samples with low concentrations of thiamine compounds. um.es

Application of Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a technique that separates molecules based on their net charge. harvardapparatus.combio-rad.comgsconlinepress.com this compound, being a charged molecule, can be separated using ion exchange principles. cornell.eduncats.io This method involves the reversible adsorption of charged molecules to a stationary phase containing immobilized charged groups. harvardapparatus.combio-rad.comgsconlinepress.com Separation is achieved by controlling the pH and ionic strength of the mobile phase, which affects the binding and elution of charged analytes. harvardapparatus.combio-rad.com IEC has been historically used for the separation and determination of thiamine, this compound, and other thiamine phosphate esters. ncats.ioebi.ac.uk

Optimization of Reversed-Phase Liquid Chromatography for Thiamine Ester Speciation

Reversed-phase liquid chromatography (RPLC) is a common mode of HPLC used for separating thiamine and its phosphate esters. cornell.eduum.essielc.com This technique separates compounds based on their hydrophobicity. sielc.com Optimization of RPLC methods for thiamine ester speciation involves selecting appropriate stationary phases and mobile phases to achieve adequate separation of free thiamine, this compound, and thiamine pyrophosphate. um.esresearchgate.net For instance, polymeric poly(divinyl)benzene (PDVB) stationary phases or new amide-based stationary phases are sometimes preferred over silica-based supports, as they can withstand the high pH conditions often required for thiochrome fluorescence detection or avoid the need for ion-pairing agents. cornell.eduum.es Mobile phases typically consist of mixtures of water, organic solvents (like acetonitrile (B52724) or methanol), and acidic modifiers (such as phosphoric acid or formic acid, the latter being suitable for mass spectrometry). um.essielc.com Post-column derivatization with alkaline potassium ferricyanide is frequently coupled with RPLC to enable fluorescence detection of the separated thiamine vitamers. um.esresearchgate.net

Spectrophotometric Determination Methods

Spectrophotometry involves measuring the absorption or transmission of light by a substance. While direct UV spectrophotometry can be used for samples with relatively high concentrations of thiamine, methods involving derivatization to a chromophore are often necessary for increased sensitivity. um.esscispace.com Historically, spectrophotometric methods, often coupled with chromatographic separation like ion exchange chromatography, have been used for the determination of this compound. ncats.ioebi.ac.uk Some spectrophotometric methods for thiamine determination are based on reactions that lead to the formation of a colored or light-absorbing product, such as the precipitation of sulfur as barium sulfate (B86663) after oxidation of thiamine. scispace.com

Mass Spectrometry-Based Approaches for this compound Metabolomics

Mass spectrometry (MS) provides highly sensitive and specific detection and identification of compounds based on their mass-to-charge ratio. mtoz-biolabs.com Coupled with liquid chromatography (LC-MS), it is a powerful tool for the analysis of this compound and its related metabolites in complex biological matrices, contributing to metabolomics studies. mtoz-biolabs.comnih.govnih.govnih.gov LC-MS/MS (tandem mass spectrometry) is particularly valuable as it allows for the selective detection and quantification of target analytes by measuring specific fragmentation patterns. mdpi.comnih.gov This approach offers high sensitivity and precision for the analysis of this compound in various biological samples. mtoz-biolabs.commdpi.com

Development of Robust Sample Preparation and Extraction Strategies for Biological Matrices

Analyzing this compound in biological matrices such as blood, tissue, or breast milk requires effective sample preparation and extraction strategies to isolate the analyte and remove interfering substances. researchgate.netnih.govmdpi.comnih.govclearsynth.comphenomenex.comucdavis.edunih.gov The specific method chosen depends heavily on the type of biological matrix. mdpi.comresearchgate.net

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.comphenomenex.com For instance, protein precipitation using agents like perchloric acid or trichloroacetic acid is a rapid method to remove proteins that can interfere with chromatographic analysis. researchgate.netphenomenex.com SPE is frequently used to clean up samples and concentrate the analytes of interest. mdpi.com

Extraction of thiamine and its esters from solid biological samples like tissues or yeast biomass often involves homogenization or mechanical disruption followed by extraction with acidic solutions. researchgate.netnih.gov For example, extraction with perchloric acid has been found suitable for rat tissues. researchgate.net Beads beating in acidic solutions has been shown to be effective for extracting thiamine vitamers from yeast biomass while preserving their phosphorylation state. nih.gov For liquid samples such as plasma or breast milk, protein precipitation followed by HPLC with fluorescence detection has been successfully applied for the analysis of this compound. phenomenex.com Robust sample preparation is critical to ensure accurate and reliable quantification of this compound in complex biological samples. mdpi.comnih.gov

Monophosphothiamine in Model Organisms and Research Systems

Studies in Prokaryotic Models (e.g., Escherichia coli) for Thiamine (B1217682) Phosphate (B84403) Metabolism.

Escherichia coli has served as a significant model organism for studying thiamine phosphate metabolism. Research in E. coli has revealed key aspects of how this bacterium synthesizes and utilizes thiamine compounds, including ThMP.

Studies have indicated that in E. coli, ThDP is synthesized from ThMP. The free form of thiamine is not directly involved as an intermediate in the de novo synthesis of ThDP in this organism. nih.govnih.gov Exogenous thiamine, however, is converted to ThDP via the intermediate formation of ThMP. nih.gov

Mutant strains of E. coli have been instrumental in dissecting these pathways. For instance, two types of E. coli mutants were isolated: one that responded to ThDP and another that responded to both ThMP and ThDP. nih.gov These mutants, derived from a thiamine auxotroph lacking phosphohydroxymethylpyrimidine kinase activity, demonstrated differing growth responses to ThMP, supporting its role as a direct precursor to ThDP in the de novo synthesis pathway. nih.gov

Further research in E. coli has explored alternative routes to thiamine synthesis. Unlike Salmonella enterica, E. coli does not primarily use phosphoribosylpyrophosphate (PRPP) amidotransferase (PurF) for the initial synthesis of phosphoribosylamine (B1198786) (PRA), a precursor for the pyrimidine (B1678525) moiety of thiamine. asm.org Data showed that up to 50% of the PRA used by E. coli for thiamine synthesis requires the activities of threonine dehydratase (IlvA) and anthranilate synthase component II (TrpD). asm.org This IlvA- and TrpD-dependent pathway to PRA functions in S. enterica only in the absence of a functional reactive intermediate deaminase (RidA) enzyme, highlighting distinct metabolic network structures between these closely related bacteria despite sharing metabolic components and pathway structures. asm.orgresearchgate.net

Studies have also investigated the accumulation of thiamine derivatives under metabolic stress in E. coli. While ThDP is the predominant form under optimal growth conditions, adenosine (B11128) thiamine triphosphate (AThTP) can accumulate in response to conditions such as carbon starvation, metabolic inhibition, or dissipation of the electrochemical proton gradient. uliege.be ThMP is typically present at lower levels (3-4%) under optimal conditions. uliege.be

The thiamine salvage pathway in E. coli involves the conversion of exogenous thiamine to ThMP catalyzed by thiamine kinase (ThiK), followed by the phosphorylation of ThMP to ThDP by ThiL. researchgate.net This differs from bacteria like Bacillus subtilis, which utilize a single enzyme, thiamine pyrophosphate kinase (TPK), to convert thiamine directly to ThDP. researchgate.net

Research Findings in E. coli:

| Study Focus | Key Finding | Relevant Enzymes/Compounds Involved | Citation |

| De novo ThDP synthesis pathway | ThDP is synthesized from ThMP; free thiamine is not a direct intermediate. Exogenous thiamine is converted via ThMP. | ThMP, ThDP, Thiamine | nih.govnih.gov |

| Alternative PRA synthesis for thiamine | Up to 50% of PRA for thiamine synthesis requires IlvA and TrpD, unlike S. enterica. | PRA, IlvA, TrpD, PurF, RidA | asm.orgresearchgate.net |

| Thiamine derivative accumulation under stress | AThTP accumulates in response to carbon starvation and metabolic inhibition. ThMP is a minor component under optimal growth. | AThMP, ThDP, ThMP | uliege.be |

| Thiamine salvage pathway | Exogenous thiamine is converted to ThMP by ThiK, then to ThDP by ThiL. | Thiamine, ThMP, ThDP, ThiK, ThiL | researchgate.net |

| Impact of thiamine limitation on metabolism for product formation | Limitation of ThDP supply can switch metabolism to efficient D-lactate formation in engineered E. coli auxotrophs lacking thiE. | ThDP, D-lactate, thiE | researchgate.net |

| Inhibition of thiamine enzymes by antivitamins | Methoxy-thiamine strongly inhibits E. coli transketolase. | Methoxy-thiamine, Transketolase | springernature.com |

| Exchange of thiamine derivatives between E. coli and green algae | E. coli secretes thiamine derivatives and degradation products (HMP, THZ) that can be taken up by algae, enhancing algal growth. | Thiamine derivatives, HMP, THZ | metabolomicsworkbench.org |

Research in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae) as a Model for Thiamine Biosynthesis.

Saccharomyces cerevisiae, commonly known as baker's yeast, is another important eukaryotic model organism used to study thiamine biosynthesis and metabolism. Yeast can synthesize thiamine de novo, unlike higher animals. researchgate.net

The biosynthesis pathway in yeast involves the separate synthesis of two precursors: 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (B83284) (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P). researchgate.netnih.gov These precursors are then condensed to form thiamine monophosphate (ThMP). researchgate.netnih.gov Yeast also possesses salvage mechanisms to utilize external thiamine and its dephosphorylated precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (HET). researchgate.net Salvaged HMP is phosphorylated to HMP-P and then to HMP-PP, while salvaged HET is phosphorylated to HET-P. researchgate.net

Genetic studies in S. cerevisiae have helped identify genes involved in thiamine biosynthesis. For example, the THI4 gene is assigned to the de novo HET-P synthesis and its product is thought to catalyze the formation of an adenosine diphospho-5-(2-ethyl)-4-methylthiazole-2-carboxylic acid intermediate. researchgate.net Orthologs of THI4 in plants like Arabidopsis thaliana and fungi like Neurospora crassa have roles in cellular responses to various stress factors. researchgate.net

Research has also explored the regulation of thiamine biosynthesis in yeast. Genes encoding thiamine biosynthesis enzymes are tightly regulated, with low environmental thiamine concentrations activating transcription and high concentrations being repressive. nih.gov A pho6 mutant, lacking a regulatory gene for periplasmic thiamine-repressible acid phosphatase activity, was found to be auxotrophic for thiamine, with hardly detectable activities of enzymes involved in ThMP synthesis. asm.orgnih.gov This suggests that thiamine synthesis in S. cerevisiae is positively regulated by the PHO6 gene and negatively controlled by intracellular thiamine levels. asm.org

Studies have also linked thiamine biosynthesis to other metabolic pathways and stress responses in yeast. For instance, genetic data showed that SNZ2 or SNZ3 genes, encoding PLP synthase, are required for efficient thiamine biosynthesis in S. cerevisiae, suggesting a requirement for pyridoxal (B1214274) 5′-phosphate (PLP) in thiamine synthesis, potentially involving the Thi5p enzyme which is involved in synthesizing the HMP moiety. nih.gov

Under oxidative and osmotic stress, S. cerevisiae can show increased production of thiamine biosynthesis enzymes (THI4 and THI6), a ThDP synthesizing enzyme (THI80), and a ThDP-requiring enzyme, transketolase (TKL1). oup.com These effects can vary depending on the yeast growth phase and the presence of thiamine in the growth medium. oup.com A mutant thi4Δ with increased sensitivity to oxidative stress exhibited enhanced ThDP biosynthesis compared to the wild-type strain. oup.com

Research Findings in Saccharomyces cerevisiae:

| Study Focus | Key Finding | Relevant Enzymes/Compounds Involved | Citation |

| De novo thiamine biosynthesis pathway | Involves separate synthesis of HMP-PP and HET-P, which condense to form ThMP. | ThMP, HMP-PP, HET-P | researchgate.netnih.gov |

| Thiamine salvage pathway | Yeast can salvage HMP and HET, phosphorylating them to HMP-PP and HET-P respectively. | HMP, HET, HMP-PP, HET-P | researchgate.net |

| Genetic regulation of biosynthesis | Genes are tightly regulated by thiamine levels. PHO6 positively regulates, intracellular thiamine negatively regulates. | PHI4, PHO6, Thiamine | asm.orgnih.gov |

| Link to PLP synthesis | SNZ2 or SNZ3 (PLP synthase genes) are required for efficient thiamine biosynthesis, suggesting PLP involvement. | PLP, Thi5p, SNZ2, SNZ3 | nih.gov |

| Response to oxidative and osmotic stress | Increased expression and activity of thiamine biosynthesis enzymes (THI4, THI6) and ThDP-synthesizing enzyme (THI80). | THI4, THI6, THI80, TKL1, ThDP | oup.com |

| Thiamine's role in stress resistance | Thiamine can increase resistance to oxidative, osmotic, and thermal stress, partly independently of ThDP-bound enzymes. THI4 protein protects mitochondria. | Thiamine, ThDP, THI4 | oup.commdpi.com |

| Thiamine synthesis-related proteins abundance | When grown in complete absence of thiamine, S. cerevisiae displays THI4 and Thi5 as among its most abundant proteins. | THI4, Thi5, Thiamine | mdpi.com |

Investigations in Plant Systems (e.g., Oryza sativa, Arabidopsis thaliana) for Thiamine Biofortification.

Plants synthesize thiamine de novo and are the primary source of thiamine in most human diets. frontiersin.orgoregonstate.eduunige.ch Research in plant systems, particularly in model plants like Arabidopsis thaliana and staple crops like Oryza sativa (rice), has focused on understanding thiamine biosynthesis and exploring strategies for biofortification to increase thiamine content in edible parts.

In plants, thiamine biosynthesis occurs in the chloroplast, where the pyrimidine and thiazole (B1198619) moieties are synthesized separately. frontiersin.orgunige.chnih.gov These moieties are then coupled to form thiamine monophosphate (ThMP). frontiersin.orgunige.chnih.gov Phosphorylation of thiamine to form ThDP occurs in the cytosol. frontiersin.orgunige.chnih.gov Therefore, thiamine or ThMP must be exported from the chloroplast to the cytosol for this final phosphorylation step. frontiersin.orgnih.gov

Key enzymes in plant thiamine biosynthesis include THIC, involved in the synthesis of the pyrimidine moiety, and TH1 (also known as THI1), which catalyzes the formation of the thiazole moiety and the condensation of HMP-PP and HET-P to form ThMP. frontiersin.orgnih.govnih.gov TH1 is considered a key player for thiamine biofortification in rice. nih.gov

Regulation of thiamine biosynthesis in plants involves riboswitches, where ThDP binds to the pre-mRNA of biosynthetic genes, like THIC, modulating expression. frontiersin.orgoregonstate.eduunige.chnih.gov This feedback regulation helps maintain thiamine homeostasis. frontiersin.orgoregonstate.eduunige.chnih.gov Manipulating this regulation, such as expressing THIC with a deficient riboswitch, has been explored as a strategy to increase thiamine content. oregonstate.edu

Biofortification efforts in rice have aimed to increase grain thiamine content by engineering the thiamine biosynthesis pathway. oregonstate.edunih.gov While attempts have shown up to a fivefold increase in thiamine content in unpolished seeds, polished seeds (which lack the thiamine-rich outer layers) have shown similar thiamine content to non-engineered plants. oregonstate.edunih.gov Factors potentially limiting thiamine increase in the endosperm include limited precursor supply, limited enzyme activity, dependence on maternal tissues for thiamine, or lack of thiamine stabilizing proteins. oregonstate.edunih.gov

Studies in Arabidopsis have shown that supplementing with both thiamine precursors, HET and HMP, led to a significant increase in thiamine vitamer content, suggesting that a balance of precursors is important for increasing thiamine levels. nih.gov Overexpression of THIC alone may not be sufficient for substantial thiamine enrichment. frontiersin.org Simultaneous overexpression of THI1/THI4 and THIC in Arabidopsis has shown increased total thiamine content in leaves and seeds. frontiersin.org Similarly, overexpressing THI4 and THIC in rice increased grain thiamine content. frontiersin.org

Recent research has also identified and characterized thiamine-binding proteins (TBPs) in plants like rice (Oryza sativa) and buckwheat (Fagopyrum esculentum). portlandpress.com These proteins may play a role in thiamine storage and distribution within plant tissues. portlandpress.com In vivo expression studies of TBPs in tobacco leaves and rice callus resulted in increased thiamine levels, highlighting their potential for modulating thiamine content in crops. portlandpress.com

Research Findings in Plant Systems:

| Study Focus | Key Finding | Relevant Enzymes/Compounds Involved | Citation |

| De novo thiamine biosynthesis pathway location | Occurs in chloroplast (moiety synthesis) and cytosol (ThDP formation). ThMP is an intermediate formed by condensation of HMP-PP and HET-P. | ThMP, HMP-PP, HET-P, ThDP, THIC, TH1 (THI1) | frontiersin.orgunige.chnih.govnih.gov |

| Regulation of biosynthesis | Mediated by TPP riboswitches (e.g., in THIC pre-mRNA) that modulate gene expression. | TPP, Riboswitches, THIC | frontiersin.orgoregonstate.eduunige.chnih.gov |

| Thiamine biofortification in rice | Engineering biosynthesis pathway increased thiamine in unpolished rice, but not significantly in polished rice. Limited precursors, enzyme activity, or stabilizing proteins may be limiting factors. | Thiamine | oregonstate.edunih.gov |

| Precursor balance for biofortification | Supplementing both HET and HMP increased thiamine in Arabidopsis. Simultaneous overexpression of THI1/THI4 and THIC increased thiamine in Arabidopsis and rice. | HET, HMP, THI1/THI4, THIC | nih.govfrontiersin.org |

| Thiamine-binding proteins (TBPs) | Identified and characterized in rice and buckwheat. Expression of TBPs in tobacco and rice callus increased thiamine levels, suggesting a role in storage/distribution and potential for biofortification. | Thiamine-binding proteins (TBPs), Thiamine | portlandpress.com |

| TH1 as a key biofortification target in rice | Mathematical modeling identified TH1 as a critical enzyme for increasing thiamine accumulation in Oryza sativa. | TH1, Thiamine, ThMP, HMP-PP, HET-P | nih.gov |

Mammalian Cell Culture and Animal Models for In Vivo Metabolic Studies.

Mammalian systems, including cell cultures and animal models, are used to study thiamine metabolism, uptake, and the effects of thiamine deficiency or supplementation in vivo. While mammals cannot synthesize thiamine de novo, they obtain it from their diet and metabolize it to its active forms, primarily ThDP. ThMP is also present in mammalian tissues, albeit typically at lower concentrations than ThDP. frontiersin.orgresearchgate.net

In vivo metabolic studies in animal models have provided insights into how thiamine and its derivatives are distributed and utilized in different tissues. For instance, studies using radioactive labeled benfotiamine, a thiamine derivative, in animal models have shown increased tissue levels in organs like the brain, heart, and diaphragm. researchgate.net

Mammalian cells take up thiamine via specific transporters, such as THTR1 and THTR2. frontiersin.org Once inside the cells, thiamine is phosphorylated to ThDP by thiamine pyrophosphokinase (TPK1) and to thiamine triphosphate (ThTP) by TDPK. frontiersin.org ThDP and ThTP can be dephosphorylated by specific enzymes. frontiersin.org ThDP is the main metabolically active form, acting as a cofactor for key enzymes in carbohydrate and fatty acid metabolism, including cytosolic transketolase (TKT), peroxisomal 2-hydroxyacyl-CoA lyase 1, and mitochondrial enzymes like pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain α-ketoacid dehydrogenase complexes. frontiersin.orgmdpi.com

Thiamine deficiency in mammalian models leads to impaired energy metabolism, reduced ATP generation, and dysfunction of thiamine-dependent enzymes. mdpi.commdpi.com This can result in the accumulation of metabolic intermediates and contribute to various health issues, particularly affecting the nervous system and cardiovascular function. frontiersin.orgmdpi.commdpi.com In vivo studies have shown that thiamine deficiency can lead to hyperglycemia-related cell damage, endothelial dysfunction, and oxidative stress in the context of diabetes. mdpi.com

Mammalian cell culture studies are utilized to investigate the cellular uptake and metabolism of thiamine and its derivatives and their effects on specific cellular pathways. Research indicates that thiamine and its derivatives can improve endothelial function and act as antioxidants in cell cultures, even under high blood sugar conditions. mdpi.com

Studies involving thiamine analogs and derivatives, including monophosphothiamine, have been conducted using mammalian cell lines to explore their binding to aptamers and their potential use in regulating gene expression. justia.com For example, studies with HEK 293, ARPE-19, and AML12 cells have investigated the ability of riboswitches containing re-engineered aptamer sequences to induce luciferase expression in response to different thiamine derivatives. justia.com

Research Findings in Mammalian Cell Culture and Animal Models:

| Study Focus | Key Finding | Relevant Enzymes/Compounds Involved | Citation |

| Thiamine metabolism and distribution in vivo | Thiamine and its derivatives are distributed in various tissues. Benfotiamine shows increased levels in brain, heart, and diaphragm in animal models. ThMP is present in mammalian tissues. | Thiamine, ThMP, ThDP, ThTP, Benfotiamine | frontiersin.orgresearchgate.net |

| Cellular uptake and phosphorylation | Thiamine is taken up by transporters (THTR1, THTR2) and phosphorylated to ThDP (by TPK1) and ThTP (by TDPK). | Thiamine, ThDP, ThTP, THTR1, THTR2, TPK1, TDPK | frontiersin.org |

| Role of ThDP as a cofactor | ThDP is the primary active form, essential for enzymes in carbohydrate and fatty acid metabolism (TKT, PDH, α-KGDH, BCKAD). | ThDP, TKT, Pyruvate dehydrogenase, α-Ketoglutarate dehydrogenase, Branched-chain α-ketoacid dehydrogenase | frontiersin.orgmdpi.com |

| Effects of thiamine deficiency in vivo | Impairs energy metabolism, reduces ATP, affects thiamine-dependent enzymes, contributes to hyperglycemia-related damage, endothelial dysfunction, and oxidative stress in diabetes in animal models. | Thiamine, ATP, Thiamine-dependent enzymes | mdpi.commdpi.com |

| Effects of thiamine/derivatives in cell culture | Improve endothelial function and act as antioxidants in cell cultures. | Thiamine, Thiamine derivatives | mdpi.com |

| Interaction with aptamers for gene regulation studies | This compound and other thiamine derivatives can bind to aptamers. Studies in mammalian cell lines explore riboswitch-mediated gene regulation in response to thiamine derivatives. | This compound, Aptamers, Riboswitches | justia.com |

Future Directions and Emerging Research Avenues for Monophosphothiamine

Development of High-Resolution Analytical Techniques for In Situ Monitoring. Accurate and sensitive measurement of Monophosphothiamine in biological samples is essential for understanding its physiological roles and dynamics. The development of high-resolution analytical techniques capable of in situ monitoring would provide valuable insights into the localization and concentration changes of ThMP within living cells and tissues. Current methods often involve sample extraction and ex situ analysis.frontiersin.orgFuture research aims to develop advanced techniques, possibly utilizing biosensors or advanced mass spectrometry-based imaging, to enable real-time or near real-time measurement of this compound in its native environment. This would allow for the study of its transient dynamics and spatial distribution, which are crucial for understanding its potential signaling or regulatory functions.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing monophosphothiamine in synthetic or biological samples?

- Methodological Answer : this compound can be characterized using a combination of spectrophotometric assays and chromatographic techniques. For phosphate quantification, adapt the spectrophotometric method outlined for monobasic sodium phosphate: react with 1,2,4-aminonaphtholsulfonic acid under acidic conditions and measure absorbance at 830 nm . Pair this with HPLC or LC-MS to confirm molecular identity, leveraging retention times and mass spectra against reference standards. Ensure purity validation via NMR (e.g., P NMR for phosphate group confirmation) .

Q. How can researchers detect this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer : Utilize solid-phase extraction (SPE) to isolate this compound from biological samples, followed by LC-MS/MS for quantification. Optimize mobile phases (e.g., ammonium formate buffer) to enhance ionization efficiency. Validate the method using spike-recovery experiments with deuterated internal standards (e.g., thiamine-d3 phosphate) to account for matrix effects .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

- Methodological Answer : this compound should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis of the phosphate ester bond. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation kinetics. Monitor degradation products like free thiamine using HPLC .

Advanced Research Questions

Q. How does the phosphate group in this compound influence its pharmacokinetic profile compared to other thiamine derivatives (e.g., benfotiamine)?

- Methodological Answer : Design comparative pharmacokinetic studies in rodent models: administer equimolar doses of this compound and benfotiamine orally/intravenously. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Calculate bioavailability (), half-life (), and tissue distribution. The phosphate group may reduce intestinal absorption but enhance renal retention due to altered hydrophilicity .

Q. What experimental strategies can resolve contradictions in reported mechanisms of this compound’s activity in neurodegenerative models?

- Methodological Answer : Conduct dose-response studies in vitro (e.g., neuronal cell lines) and in vivo (e.g., transgenic mouse models) to identify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses). Use RNA-seq or phosphoproteomics to map pathway-specific responses. Cross-validate findings with genetic knockdown models (e.g., siRNA targeting thiamine transporters) .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other B-vitamins in metabolic disorders?

- Methodological Answer : Use factorial design experiments in diabetic rodent models, combining this compound with pyridoxine or cobalamin. Measure biomarkers (e.g., glycated hemoglobin, ATP/ADP ratios in liver tissue). Apply isobolographic analysis to distinguish additive vs. synergistic interactions. Include negative controls (vitamin-deficient diets) to isolate compound-specific effects .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s enzymatic inhibition/activation in kinase assays?

- Methodological Answer : Employ mixed-effects models to account for inter-experiment variability (e.g., differences in ATP concentrations or buffer pH). Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and validate via enzymatic activity assays (e.g., NADH-coupled detection). Apply Bayesian meta-analysis to reconcile discrepancies across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。